Tris(phenylthio)methane
Overview
Description
Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organic compound with the molecular formula C19H16S3. It is a white to almost white crystalline solid that is soluble in common organic solvents such as ether, chloroform, and dichloromethane. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
Tris(phenylthio)methane is known to act as a formylating reagent . It reacts with other compounds, such as ethyl formate, to produce various products . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other compounds involved .
Biochemical Pathways
This compound has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization . It has also been used to prepare homoallylchalcogenoacetals via reaction with allylsilanes in the presence of a Lewis acid . These reactions suggest that this compound may affect various biochemical pathways, particularly those involving these compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the preparation of 1-phenylthio-tetrahydroisoquinolines, this compound contributes to the formation of a new carbon-nitrogen bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(phenylthio)methane can be synthesized through the reaction of benzyl chloride with sodium sulfide, followed by the reaction with carbon disulfide. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(phenylthio)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(phenylthio)methane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological thiols.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tris(phenylsulfonyl)methane: Similar structure but with sulfonyl groups instead of phenylthio groups.
Tris(phenylseleno)methane: Contains phenylseleno groups instead of phenylthio groups.
Tris(phenylphosphino)methane: Contains phenylphosphino groups instead of phenylthio groups.
Uniqueness
Tris(phenylthio)methane is unique due to its specific reactivity and stability conferred by the phenylthio groups. This makes it particularly useful in synthetic organic chemistry for the formation of carbon-sulfur bonds and as a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
bis(phenylsulfanyl)methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHDHPBEXTHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346848 | |
Record name | Tris(phenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4832-52-4 | |
Record name | Tris(phenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(phenylthio)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Tris(phenylthio)methane in organic synthesis?
A1: this compound acts as a precursor to tris(phenylthio)methyllithium, a valuable reagent for various synthetic transformations. [, ] This lithium derivative serves as a nucleophilic carboxylating agent for specific carbonyl compounds and alkyl halides, effectively introducing a carboxyl group into the target molecule. [, ]
Q2: How is Tris(phenylthio)methyllithium generated and what are its characteristics?
A2: Tris(phenylthio)methyllithium is typically prepared by reacting this compound with butyllithium. [] This reagent is highly reactive and not isolable; it decomposes above 20°C, forming bis(phenylthio)carbene and lithium phenylthiolate. [] Due to its instability, it's generally prepared in situ and used immediately in subsequent reactions.
Q3: Can you elaborate on the reactivity of Tris(phenylthio)methyllithium and its synthetic applications?
A3: Tris(phenylthio)methyllithium exhibits diverse reactivity. It participates in nucleophilic additions, enabling the homologation of trialkylboranes, a process that increases the carbon chain length. [, ] This reagent also serves as a carbene precursor, offering pathways to unique carbene-mediated transformations. [] For instance, research highlights its application in a one-flask [2+1+2] cyclopentannulation reaction, showcasing its potential in constructing complex cyclic structures. []
Q4: What is the significance of the “thiophilic” addition in the context of Tris(phenylthio)methyllithium?
A4: Research has shown that Tris(phenylthio)methyllithium can be generated through the “thiophilic” addition of phenyllithium to diphenyl trithiocarbonate. [] This unique reactivity underscores the affinity of the anionic carbon center for sulfur atoms, highlighting the intricate interplay of electronic factors governing its reactivity.
Q5: What insights do degradation studies of related compounds like Hexakis(phenylthio)ethane provide about Tris(phenylthio)methyllithium?
A5: Studies on Hexakis(phenylthio)ethane, formed by coupling Tris(phenylthio)methyllithium derivatives, reveal a tendency for C-C bond dissociation upon heating. [] This observation suggests a potential pathway for the decomposition of Tris(phenylthio)methyllithium, leading to the formation of reactive intermediates like tris(arylthio)methyl radicals.
Q6: Can you describe any specific synthetic applications highlighting the utility of this compound?
A6: this compound plays a key role in the stereocontrolled synthesis of β2-amino acids. [] Specifically, the lithium salt of this compound acts as a carboxyl synthetic equivalent, adding to sugar nitro olefins. This addition, followed by the reduction of the nitro group, provides access to polyhydroxylated β-amino acids, highlighting the versatility of this compound in accessing valuable building blocks for complex molecule synthesis. []
Q7: What are the structural characteristics of this compound?
A7: this compound (C19H16S3) possesses a central carbon atom bonded to three phenylthio groups. [] Its molecular weight is 340.56 g/mol. [] While the provided research doesn't explicitly detail spectroscopic data, typical characterization involves NMR spectroscopy to ascertain purity and the absence of impurities like ethyl formate. []
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